molecular formula C18H17NO7S B2400153 methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate CAS No. 1327171-84-5

methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate

Cat. No.: B2400153
CAS No.: 1327171-84-5
M. Wt: 391.39
InChI Key: XOPIUXDRAFIMAD-YVLHZVERSA-N
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Description

Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate is a structurally complex acrylate derivative featuring a (Z)-configured double bond, a 1,3-benzodioxol-5-ylamino group, and a 4-methoxyphenylsulfonyl substituent. The (Z)-stereochemistry at the double bond introduces steric and electronic constraints that influence its reactivity and intermolecular interactions.

Properties

IUPAC Name

methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7S/c1-23-13-4-6-14(7-5-13)27(21,22)17(18(20)24-2)10-19-12-3-8-15-16(9-12)26-11-25-15/h3-10,19H,11H2,1-2H3/b17-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPIUXDRAFIMAD-YVLHZVERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC3=C(C=C2)OCO3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC3=C(C=C2)OCO3)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a complex molecular structure, which influences its interactions with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C19H19NO7S
  • Molecular Weight : 405.42 g/mol
  • Purity : Typically 95% in commercial preparations

The compound features a benzodioxole moiety, which is known for its role in various biological activities, particularly in interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Aromatic Stacking Interactions : The benzodioxole group may facilitate interactions through π-π stacking with aromatic residues in proteins.
  • Hydrogen Bonding : The sulfonyl and ester functionalities can form hydrogen bonds, enhancing binding affinity to target proteins.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways.

Research Findings

Recent studies have explored the compound's efficacy in various biological contexts:

  • Anti-inflammatory Activity : In vitro assays indicate that this compound exhibits significant anti-inflammatory properties by downregulating pro-inflammatory cytokines.
  • Anticancer Potential : Some studies have reported cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies

  • Study on Inflammatory Diseases :
    • A study focused on the compound's effects on chronic obstructive pulmonary disease (COPD) models demonstrated a reduction in mucus hypersecretion and inflammation markers when treated with this compound.
  • Cytotoxicity Assays :
    • In a series of cytotoxicity assays against various cancer cell lines, the compound showed IC50 values ranging from 10 to 30 µM, indicating moderate potency.

Data Tables

Biological ActivityAssay TypeResult
Anti-inflammatoryCytokine assayDownregulation observed
AnticancerCytotoxicity assayIC50 = 10-30 µM
Enzyme inhibitionEnzyme activity assaySignificant inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Sulfonyl and Fluorinated Groups

Several acrylates and methacrylates with sulfonyl groups are documented in regulatory reports (–9). For example:

  • 2-[Ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl acrylate (CAS 423-82-5) and 2-[methyl[(perfluoro-C4-8-alkyl)sulfonyl]amino]ethyl acrylate (CAS 68957-32-4) feature fluorinated sulfonamide chains. These compounds exhibit high hydrophobicity and chemical stability due to perfluoroalkyl groups, making them useful in coatings and surfactants. In contrast, the target compound’s 4-methoxyphenylsulfonyl group lacks fluorination, resulting in lower hydrophobicity but enhanced solubility in polar solvents. The methoxy group may also participate in hydrogen-bonding networks, influencing crystalline packing .

Stereochemical and Isomeric Variations

describes the synthesis of methyl (E/Z)-2-amino-5-(3,3,3-trifluoro-2-(methoxycarbonyl)prop-1-en-1-yl)benzoate (E/Z-3y), where the E/Z isomer ratio (63:37) affects physical properties like melting points and solubility. Similarly, the (Z)-configuration in the target compound may confer distinct reactivity compared to its (E)-isomer. For instance, the (Z)-geometry could sterically hinder nucleophilic attack at the acrylate’s β-position, altering reaction pathways .

Aromatic and Heterocyclic Moieties

The benzodioxole group in the target compound contrasts with methyl (Z)-3-(3'-(N,N-dimethylsulfonamido)-5'-methoxy-4''-(trifluoromethyl)-[1,1':4',1''-terphenyl]-2'-yl)acrylate (), which contains a trifluoromethyl-substituted terphenyl system. The terphenyl structure enhances rigidity and π-stacking capacity, whereas the benzodioxole ring in the target compound offers hydrogen-bond donor capacity (via the amino group) and redox activity. Such differences influence applications in materials science or medicinal chemistry .

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituents Configuration Notable Properties
Target Compound 1,3-Benzodioxol-5-ylamino, 4-MeO-Ph-SO2 (Z) Polar, H-bond donor/acceptor
E/Z-3y () Trifluoromethyl, methoxycarbonyl E/Z (63:37) High fluorophilicity, isomer-dependent solubility
2-[Ethyl[(C8F17)SO2]amino]ethyl acrylate Perfluorooctylsulfonamido - Hydrophobic, persistent in environment
Methyl (Z)-terphenyl acrylate () Trifluoromethyl, dimethylsulfonamido (Z) Rigid, strong π-stacking

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate?

  • Methodological Answer : A common approach involves coupling 1,3-benzodioxol-5-ylamine with an acrylate precursor bearing a sulfonyl group. For example, acylation reactions using activated esters (e.g., acyl chlorides) under anhydrous conditions at 0–5°C can minimize side reactions . Similar protocols for related acrylates emphasize the importance of protecting groups for amine functionalities and controlled stoichiometry to ensure regioselectivity . Solvent choice (e.g., dichloromethane or THF) and catalysts like DMAP can enhance reaction efficiency.

Q. Which techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry (e.g., Z-configuration) and intermolecular interactions. For example, SCXRD analysis of analogous acrylates revealed dihedral angles between aromatic rings (e.g., 82.9° between benzodioxole and methoxyphenyl groups) and hydrogen-bonding patterns stabilizing the crystal lattice . Complementary techniques include:

  • NMR : ¹H and ¹³C NMR to verify substituent positions and Z/E isomerism.
  • FT-IR : Identification of sulfonyl (S=O, ~1350 cm⁻¹) and acrylate carbonyl (C=O, ~1700 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .

Q. How do electron-donating substituents (e.g., methoxy groups) influence the compound’s reactivity?

  • Methodological Answer : The 4-methoxyphenylsulfonyl group increases electron density at the acrylate’s β-carbon, enhancing susceptibility to nucleophilic attacks (e.g., Michael additions). Comparative studies on analogs show that methoxy groups reduce activation energy for nucleophilic additions by ~15–20% compared to electron-withdrawing substituents . Reactivity can be quantified via kinetic assays using model nucleophiles (e.g., thiols or amines) in polar aprotic solvents.

Advanced Research Questions

Q. How can researchers address challenges in stabilizing the Z-isomer during synthesis?

  • Methodological Answer : The Z-isomer’s stability is influenced by steric hindrance and intramolecular interactions. For instance, crystal structures of related compounds reveal that bulky substituents (e.g., 4-bromo-2-formylphenoxy groups) enforce specific conformations via C–H⋯O hydrogen bonds, preventing isomerization . Low-temperature crystallization (e.g., –20°C in ethanol/water mixtures) and avoiding prolonged heating during purification are critical. Computational modeling (e.g., DFT) can predict steric and electronic factors favoring the Z-configuration .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer : Discrepancies may arise from dynamic processes in solution (e.g., rotational barriers) versus static crystal structures. For example, disorder in ethyl groups observed in X-ray data of analogous compounds can lead to ambiguous NMR assignments . Strategies include:

  • Variable-Temperature NMR : To identify signal splitting due to hindered rotation.
  • NOESY/ROESY : To confirm spatial proximity of protons in the Z-isomer.
  • SCXRD Reanalysis : Validate molecular geometry with high-resolution data (R-factor < 0.05) .

Q. What computational approaches are suitable for predicting biological targets or interaction pathways?

  • Methodological Answer : Integrated computational workflows combining molecular docking (e.g., AutoDock Vina) and MD simulations can identify potential protein targets. For example, analogs with benzodioxole moieties have been screened against cytochrome P450 enzymes using ligand-based pharmacophore models . QSAR studies focusing on sulfonyl and acrylate groups can optimize binding affinity. Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is recommended to confirm computational predictions.

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